6-ethoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)nicotinamide
Description
Properties
IUPAC Name |
6-ethoxy-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-2-23-15-6-5-12(10-20-15)17(22)21-11-13-16(19-8-7-18-13)14-4-3-9-24-14/h3-10H,2,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHUUYWBWVKLAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)nicotinamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic conditions.
Introduction of the Thiophene Group: The thiophene moiety is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated pyrazine.
Nicotinamide Derivatization: The nicotinamide core is functionalized by reacting with ethyl chloroformate to introduce the ethoxy group.
Final Coupling: The final step involves coupling the pyrazine-thiophene intermediate with the ethoxy-nicotinamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the pyrazine ring, leading to the formation of amines or dihydropyrazines.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Amines or dihydropyrazines from the pyrazine ring.
Substitution: Various substituted nicotinamides depending on the nucleophile used.
Scientific Research Applications
6-ethoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of novel materials with specific electronic or photonic properties due to its unique structural features.
Mechanism of Action
The mechanism by which 6-ethoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)nicotinamide exerts its effects is largely dependent on its interaction with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.
DNA Intercalation: The planar structure of the compound allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
Comparison with Similar Compounds
Benzothiazole Derivatives
Compounds such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (from ) replace the thiophene-pyrazine moiety with a benzothiazole scaffold. The trifluoromethyl group in these derivatives significantly increases lipophilicity and metabolic stability compared to the thiophene group in the target compound . Benzothiazoles are known for their electron-withdrawing properties, which may alter binding affinities in enzyme targets compared to the electron-rich thiophene .
Pyridine and Pyrazine Derivatives
lists 6-methylnicotinic acid derivatives, such as 6-methyl-N4-(tetrahydro-2H-pyran-4-yl)pyrimidine-2,4,5-triamine. The methyl group at the 6-position, unlike ethoxy, offers reduced steric bulk but lower lipophilicity .
Substituent Effects on Pharmacokinetic Properties
Ethoxy vs. Nitro/Methyl Groups
The synthesis of 6-ethoxy-2-hydrazinyl-3-nitropyridine () highlights the role of ethoxy substituents in stabilizing intermediates. Compared to nitro groups (strong electron-withdrawing), ethoxy groups (electron-donating) may reduce reactivity but improve metabolic stability. In contrast, methyl substituents (e.g., in 6-methylnicotinic acid ethyl ester, ) offer minimal electronic modulation but greater synthetic simplicity .
Functional Group Variations
The tert-butyl 6-amino-5-cyano-2-(2-methoxyethyl)nicotinate () features a cyano group and tert-butyl ester. The cyano group introduces polarity and hydrogen-bonding capacity, while the ester enhances hydrolytic instability compared to the amide linkage in the target compound. This contrast underscores the importance of functional group selection in balancing solubility and stability .
Comparative Data Table
Biological Activity
6-ethoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)nicotinamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Common Name: 6-ethoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)nicotinamide
- CAS Number: 2034496-41-6
- Molecular Weight: 340.4 g/mol
- Molecular Formula: C18H17N3O2S
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : In vitro studies suggest it can inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism.
- Anticancer Activity : Preliminary studies show it may induce apoptosis in cancer cells, particularly in breast cancer cell lines.
- Anti-inflammatory Effects : The compound has been noted for its potential to modulate inflammatory pathways.
The mechanisms by which 6-ethoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)nicotinamide exerts its effects include:
- Enzyme Inhibition : The compound binds to and inhibits key enzymes in bacterial cells, disrupting their metabolic processes.
- Apoptosis Induction : It activates caspases, leading to programmed cell death in cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits bacterial enzyme activity | |
| Anticancer | Induces apoptosis in T47D breast cancer cells | |
| Anti-inflammatory | Modulates inflammatory pathways |
Case Studies and Research Findings
- Anticancer Activity :
- A study highlighted that derivatives of nicotinamide, including 6-ethoxy-N-(3-(thiophen-2-yl)pyrazin-2-yl)methyl)nicotinamide, showed significant cytotoxicity against T47D breast cancer cells with an EC50 value of approximately 0.082 µM. This suggests a potent ability to induce apoptosis through caspase activation pathways .
- Antimicrobial Studies :
- Research conducted on the antimicrobial efficacy revealed that the compound effectively inhibited the growth of various bacterial strains by interfering with their enzymatic functions. The inhibition was quantified using minimum inhibitory concentration (MIC) assays, showing promising results against both Gram-positive and Gram-negative bacteria .
Q & A
Q. What are the recommended synthetic routes for 6-ethoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)nicotinamide, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis of this compound involves multi-step reactions, including coupling of thiophene-pyrazine intermediates with nicotinamide derivatives. Key steps include:
- Nucleophilic substitution for ethoxy group introduction on the nicotinamide core.
- Suzuki-Miyaura cross-coupling to attach the thiophene-pyrazine moiety, as seen in structurally analogous quinoxaline derivatives .
- Amide bond formation via activation with carbodiimides (e.g., EDC/HOBt).
To optimize efficiency: - Use quantum chemical calculations (e.g., DFT) to predict transition states and reaction barriers .
- Apply high-throughput screening to identify ideal solvents (e.g., DMF/THF mixtures) and catalysts (e.g., Pd(PPh₃)₄) .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Combine experimental and computational tools:
- X-ray crystallography for absolute configuration determination (as demonstrated for thiophene-pyrazine hybrids in CCDC 1983315) .
- NMR spectroscopy (¹H/¹³C, 2D-COSY) to resolve aromatic proton environments and confirm regioselectivity.
- UV-Vis and fluorescence spectroscopy to study electronic transitions, particularly π→π* and n→π* interactions in the thiophene-pyrazine system.
- DFT calculations (e.g., Gaussian 16) to map HOMO-LUMO gaps and charge distribution .
Q. What safety protocols are critical when handling intermediates and the final compound?
- Methodological Answer : Follow hazardous material guidelines:
- Use engineering controls (fume hoods, glove boxes) to minimize inhalation/contact risks, particularly for pyrazine derivatives .
- Implement airborne concentration monitoring for volatile intermediates (e.g., thiophene-based reagents) .
- Conduct emergency shower/eye wash training for spills involving nicotinamide precursors .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases or GPCRs).
- Use QSAR models to correlate substituent effects (e.g., ethoxy vs. methoxy groups) with activity trends .
- Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .
Q. What strategies resolve contradictions in reported solubility or stability data for this compound?
- Methodological Answer :
- Conduct controlled stability studies under varying pH, temperature, and light conditions.
- Compare HPLC purity profiles across labs to identify degradation products .
- Use solid-state NMR to detect polymorphic forms affecting solubility .
Q. How can reaction engineering improve scalability while maintaining regiochemical control?
- Methodological Answer :
- Optimize continuous-flow reactors to enhance heat/mass transfer during exothermic steps (e.g., Suzuki couplings) .
- Apply process analytical technology (PAT) for real-time monitoring of intermediates .
- Design membrane separation systems to isolate sensitive intermediates .
Q. What in vitro/in vivo models are suitable for evaluating its pharmacokinetic and toxicity profiles?
- Methodological Answer :
- HepG2 cells for hepatic metabolism studies (CYP450 enzyme interactions).
- Zebrafish embryos for acute toxicity screening (LC₅₀ determination).
- Plasma protein binding assays (e.g., equilibrium dialysis) to predict bioavailability .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Re-evaluate assay conditions (e.g., cell line variability, serum concentration).
- Use orthogonal validation (e.g., SPR for binding affinity vs. functional cellular assays) .
- Analyze metabolite profiles to identify active/inactive forms .
Safety and Compliance
Q. What regulatory considerations apply to preclinical studies involving this compound?
- Methodological Answer :
- Follow OECD guidelines for acute oral toxicity (Test No. 423).
- Submit Environmental Risk Assessments (ERA) for ecotoxicity, given the persistence of pyrazine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
